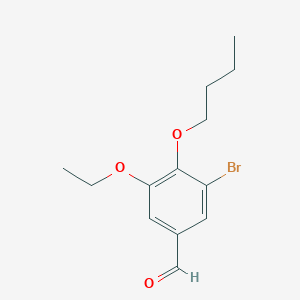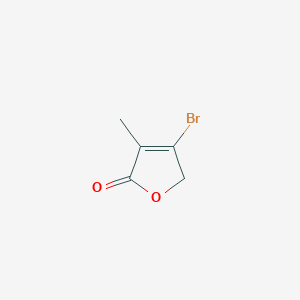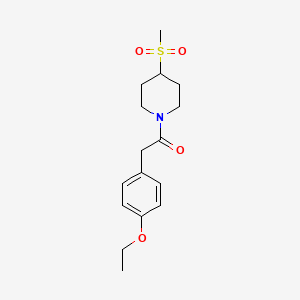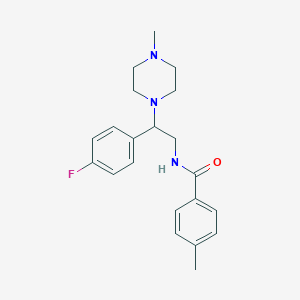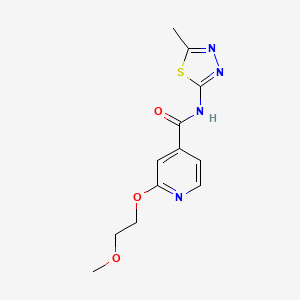![molecular formula C22H15Cl2N3S2 B3009971 4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide CAS No. 860609-58-1](/img/structure/B3009971.png)
4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” is not explicitly provided in the sources I found .Chemical Reactions Analysis
Specific chemical reactions involving “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in some sources .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The compound’s unique structure suggests potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. By modifying specific functional groups, scientists can fine-tune its pharmacological properties, aiming for improved efficacy, reduced side effects, and enhanced bioavailability .
Anticancer Agents
Given its aromatic and heterocyclic moieties, this compound could play a role in cancer therapy. Researchers investigate its ability to inhibit specific pathways involved in tumor growth, metastasis, or angiogenesis. Additionally, its sulfide group may contribute to redox processes, making it an interesting candidate for further study .
Agrochemicals
The compound’s cyano and chlorophenyl substituents suggest potential applications in crop protection. Researchers explore its pesticidal properties, including insecticidal, fungicidal, or herbicidal effects. By understanding its mode of action, they can develop environmentally friendly alternatives to conventional agrochemicals .
Materials Science
Organosulfur compounds often exhibit interesting properties in materials science. Researchers investigate their use as additives, catalysts, or building blocks for polymers, nanoparticles, or thin films. The compound’s unique combination of aromatic rings and sulfur atoms could contribute to novel materials with tailored properties .
Organic Synthesis
The compound’s cyano group makes it a potential precursor for synthesizing other valuable molecules. Researchers can exploit its reactivity to create diverse chemical scaffolds, such as pyrimidines, pyridines, or pyrano[2,3-d]pyrimidines. These intermediates find applications in medicinal chemistry, agrochemicals, and materials science .
Computational Chemistry
Molecular modeling and quantum calculations can provide insights into the compound’s electronic structure, stability, and reactivity. Researchers use computational tools to predict its behavior in different environments, aiding in rational drug design, toxicity assessment, and mechanistic studies .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3S2/c23-16-3-7-19(8-4-16)28-14-18-12-21(29-20-9-5-17(24)6-10-20)27-22(26-18)15-2-1-11-25-13-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVHXWVSGLOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Cl)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

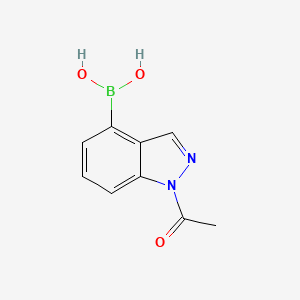
![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)


![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

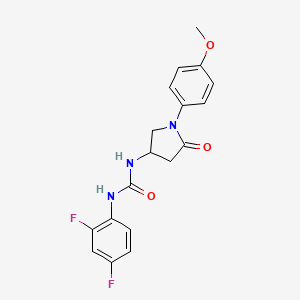
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3009901.png)
